![molecular formula C17H26N2O2 B11179174 N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11179174.png)
N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-TERT-BUTYL-4-(2-ETHYLBUTANAMIDO)BENZAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a 2-ethylbutanamido group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-tert-butyl amides involves the Ritter reaction. This reaction typically uses nitriles and tert-butyl alcohol in the presence of an acid catalyst.
Amidation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with tert-butyl amines.
Industrial Production Methods: Industrial production of N-tert-butyl amides may involve large-scale Ritter reactions or amidation processes, optimized for yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl amides can undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction of N-tert-butyl amides can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: These compounds can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: N-tert-butyl amides are used as intermediates in organic synthesis. They can be employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, N-tert-butyl amides are explored for their potential therapeutic properties. They are found in drugs such as finasteride, which is used to treat benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor .
Industry: These compounds are used in the development of new materials and as additives in various industrial processes. Their stability and reactivity make them valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl amides involves their interaction with specific molecular targets. For example, in the case of finasteride, the compound inhibits the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone (DHT). This inhibition reduces the levels of DHT, thereby alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
- N-butylbenzamide
- N,N-dimethylbenzamide
- N,N-diethylbenzamide
Comparison: N-tert-butyl amides are unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. Compared to N-butylbenzamide and N,N-dimethylbenzamide, N-tert-butyl amides may exhibit different pharmacokinetic and pharmacodynamic properties, making them suitable for specific applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-tert-butyl-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-14-10-8-13(9-11-14)16(21)19-17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
XQVYNKFECWWPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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